Defined Intermediate vs. Final Active Compound: Structural Differentiation for Synthetic Route Selection
Methyl 3-amino-4-benzyl-5-butoxybenzoate serves as the direct precursor to 5-amino-4-benzyl-3-n-butoxybenzyl alcohol, which is subsequently converted to the active diuretic 4-benzyl-3-n-butoxy-5-sulfamylbenzyl alcohol [1]. The methyl ester and free amino group in the target compound enable chemoselective reduction and subsequent sulfamoylation, a synthetic sequence that cannot be executed with the final active compound itself. While quantitative yield data for this specific intermediate are not publicly reported in peer-reviewed literature, the patent explicitly defines its role in the synthetic pathway to a compound with a reported melting point of 111–115°C for the final sulfamoyl alcohol [1].
| Evidence Dimension | Synthetic utility as an intermediate in a patented diuretic synthesis pathway |
|---|---|
| Target Compound Data | Methyl ester and free amino group at C-3; capable of undergoing reduction to benzyl alcohol and subsequent sulfamoylation |
| Comparator Or Baseline | 4-Benzyl-3-n-butoxy-5-sulfamylbenzyl alcohol (final active diuretic, mp 111–115°C) — cannot serve as an intermediate for its own synthesis |
| Quantified Difference | Not applicable — comparison is qualitative, based on orthogonal synthetic roles |
| Conditions | Synthetic organic chemistry; reduction and sulfamoylation steps as described in US Patent 4,247,550 |
Why This Matters
For procurement decisions, this compound is uniquely positioned as a synthetic intermediate; purchasing the final drug substance or a different benzoate ester would not enable the same synthetic pathway.
- [1] Feit, P. W., Nielsen, O. B. T., Bruun, H., & Bretting, C. A. S. (1981). U.S. Patent No. 4,247,550. Washington, DC: U.S. Patent and Trademark Office. View Source
